molecular formula C10H20N2O3 B1313278 trans-4-Amino-1-boc-3-hydroxypiperidine CAS No. 443955-98-4

trans-4-Amino-1-boc-3-hydroxypiperidine

Número de catálogo: B1313278
Número CAS: 443955-98-4
Peso molecular: 216.28 g/mol
Clave InChI: KREUZCYJWPQPJX-HTQZYQBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

trans-4-Amino-1-boc-3-hydroxypiperidine: is a chemical compound with the molecular formula C10H20N2O3 . It is a derivative of piperidine, a six-membered heterocyclic amine, and features both an amino group and a hydroxyl group on the piperidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry:

Biology:

Medicine:

Industry:

Mecanismo De Acción

The mechanism of action of trans-4-Amino-1-boc-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and proteins. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, enabling precise control over its reactivity and interactions .

Comparación Con Compuestos Similares

Uniqueness:

Actividad Biológica

Introduction

Trans-4-Amino-1-boc-3-hydroxypiperidine is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyl group. Its unique structure makes it a valuable compound in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, potential therapeutic applications, and comparisons with related compounds.

This compound primarily interacts with neurotransmitter systems, particularly the GABAergic pathway.

Target Interaction

  • GABA Receptors : The compound enhances GABA receptor activity, which is crucial for inhibitory neurotransmission in the central nervous system. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Biochemical Pathways

  • Neurotransmitter Modulation : By enhancing GABAergic activity, this compound modulates downstream signaling pathways that control neurotransmitter release and synaptic plasticity.

Result of Action

  • Clinical Implications : The resultant increase in GABAergic activity can lead to reduced anxiety, decreased seizure activity, and overall calming effects on the nervous system.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME):

ParameterDescription
Absorption Likely absorbed in the gastrointestinal tract
Distribution Distributed widely across tissues
Metabolism Primarily metabolized in the liver
Excretion Excreted via the kidneys
Bioavailability Influenced by solubility and metabolic enzymes

These factors are critical for determining the compound's efficacy and safety profiles in therapeutic applications.

Therapeutic Applications

This compound has shown promise in several areas:

  • Neuroprotective Effects : Its structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, indicating its versatility beyond neurological applications.

Case Studies

Research has highlighted its role as a chiral intermediate in synthesizing various pharmaceuticals. For example:

  • Ibrutinib Synthesis : this compound is utilized as a precursor in synthesizing ibrutinib, an anticancer drug targeting B-cell malignancies. This underscores its significance in drug development.

Comparison with Similar Compounds

This compound can be compared to other related compounds to highlight its unique properties:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-hydroxypiperidineNo Boc protectionMore reactive due to unprotected amino group
N-Boc-3-hydroxypiperidineSimilar piperidine corePrimarily used as an intermediate in peptide synthesis
N-Boc-4-amino-piperidineDifferent amino positionExhibits distinct biological activity
4-AminopiperidineLacks hydroxyl and Boc groupsMore basic; potential for different reactivity

The unique combination of functional groups and stereochemistry in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of trans-4-Amino-1-Boc-3-hydroxypiperidine?

  • Methodological Answer : Utilize orthogonal analytical methods:

  • GC-MS with electron ionization (EI) for fragmentation pattern analysis and retention time locking (e.g., using tetracosane as a reference) .
  • HPLC-TOF for high-resolution mass accuracy (e.g., theoretical vs. measured mass Δppm < 2) to confirm molecular identity .
  • FTIR-ATR (4000–400 cm⁻¹, 4 cm⁻¹ resolution) to identify functional groups like hydroxyl (-OH) and Boc-protected amine .
    • Validation : Cross-correlate data from multiple techniques to resolve ambiguities, as demonstrated for structurally similar Boc-protected piperidines .

Q. How can researchers synthesize trans-4-Amino-1-Boc-3-hydroxypiperidine with high regioselectivity?

  • Methodological Answer :

  • Step 1 : Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base like triethylamine in THF or DCM .
  • Step 2 : Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions, as shown in syntheses of analogous Boc-hydroxypiperidines .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization to isolate the trans isomer .

Q. What storage conditions are critical for maintaining the stability of trans-4-Amino-1-Boc-3-hydroxypiperidine?

  • Methodological Answer :

  • Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety, as recommended for Boc-protected piperidine derivatives .
  • Monitor stability over time using periodic HPLC-TOF analysis to detect degradation products .

Advanced Research Questions

Q. How can stereochemical inconsistencies in trans-4-Amino-1-Boc-3-hydroxypiperidine be resolved during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol mobile phase to separate enantiomers .
  • NMR with Chiral Shift Reagents : Employ europium(III) complexes (e.g., Eu(fod)₃) to induce splitting of diastereotopic proton signals, enabling stereochemical assignment .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as applied to related trans-piperidine derivatives .

Q. What strategies minimize by-products during the Boc protection/deprotection of trans-4-Amino-3-hydroxypiperidine?

  • Methodological Answer :

  • Controlled Deprotection : Use TFA in DCM at 0°C to selectively remove the Boc group while preserving the hydroxyl moiety, avoiding over-acidification .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or DCM to reduce nucleophilic side reactions .
  • In-situ Monitoring : Track reaction progress via TLC or inline FTIR to terminate reactions at optimal conversion points .

Q. How should researchers validate purity when conflicting data arise from different analytical platforms?

  • Methodological Answer :

  • Orthogonal Validation : Combine:
  • HPLC-TOF for mass accuracy .
  • GC-MS for volatility and fragmentation consistency .
  • ¹H/¹³C NMR to confirm integration ratios and absence of impurities .
  • Statistical Analysis : Apply principal component analysis (PCA) to multi-instrument datasets to identify outlier measurements .

Q. What computational tools aid in predicting the physicochemical properties of trans-4-Amino-1-Boc-3-hydroxypiperidine?

  • Methodological Answer :

  • Lipinski’s Rule of Five : Predict oral bioavailability using calculated parameters (e.g., logP, hydrogen bond donors/acceptors) via tools like Molinspiration .
  • Molecular Dynamics Simulations : Model solvation effects and stability in aqueous/organic matrices, as applied to related piperidine derivatives .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported purity values for trans-4-Amino-1-Boc-3-hydroxypiperidine across studies?

  • Methodological Answer :

  • Batch-Specific Variability : Request batch-specific Certificates of Analysis (CoA) from suppliers, which detail purity methods (e.g., ≥98% via GC-MS/HPLC) .
  • Interlaboratory Calibration : Standardize instruments using reference materials (e.g., NIST-traceable standards) to harmonize purity measurements .

Q. Synthetic Optimization

Q. What reaction conditions improve yields in multi-step syntheses involving trans-4-Amino-1-Boc-3-hydroxypiperidine?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or enzyme catalysts for selective amination/hydroxylation steps .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for Boc protection steps, as validated for heterocycles .

Propiedades

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444033
Record name TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007596-95-3, 443955-98-4
Record name 1,1-Dimethylethyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007596-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate (62 g) obtained in Step 3 was dissolved in 300 ml of methanol. The mixture was hydrogenated with 10%-palladuim at room temperature under 35 psi for about 48 hours and filtered. The resulting filtrate was concentrated to give the titled compound (55 g) as a colorless and oily form.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.